7-[(2-Amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cefroxadine involves the incorporation of methoxy and [(2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetyl]amino side groups into the cephalosporin core structure . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of cefroxadine follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet demand .
Chemical Reactions Analysis
Types of Reactions
Cefroxadine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxo derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Cefroxadine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cephalosporin antibiotics.
Biology: Investigated for its antimicrobial properties and effects on various microorganisms.
Medicine: Used as an antibiotic for treating bacterial infections.
Industry: Employed in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Cefroxadine exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cefroxadine include other cephalosporin antibiotics such as:
- Cefalexin
- Cefadroxil
- Cefazolin
Uniqueness
Cefroxadine is unique due to its specific side groups, which confer distinct antimicrobial properties and pharmacokinetic profiles compared to other cephalosporins .
Properties
IUPAC Name |
7-[(2-amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLPVSKMFDYCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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